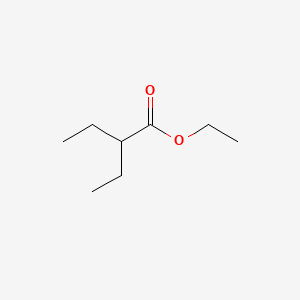

Ethyl 2-ethylbutanoate

Descripción general

Descripción

Es un profármaco éster disponible por vía oral de sulopenem, un antibiótico con actividades de amplio espectro contra bacterias grampositivas y gramnegativas . Este compuesto se utiliza principalmente en la industria farmacéutica por sus propiedades antimicrobianas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El etzadroxil se sintetiza mediante la esterificación de ácido carboxílico con etanol. La reacción típicamente involucra el uso de ácido clorhídrico en dioxano como catalizador. La solución se agita a 40 °C durante 18 horas, luego se concentra en vacío, se purifica mediante cromatografía flash de fase inversa y se seca mediante liofilización .

Métodos de producción industrial

En entornos industriales, la producción de etzadroxil implica procesos de esterificación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El uso de reactores continuos y técnicas de purificación avanzadas como la destilación y la cristalización son comunes en la producción industrial.

Análisis De Reacciones Químicas

Tipos de reacciones

El etzadroxil experimenta varias reacciones químicas, que incluyen:

Hidrólisis: El enlace éster en el etzadroxil puede hidrolizarse para liberar el sulopenem activo.

Oxidación y reducción: Estas reacciones son menos comunes para el etzadroxil, pero pueden ocurrir en condiciones específicas.

Sustitución: El etzadroxil puede sufrir reacciones de sustitución nucleofílica, particularmente en el grupo éster.

Reactivos y condiciones comunes

Hidrólisis: Agua o soluciones acuosas en condiciones ácidas o básicas.

Oxidación: Agentes oxidantes fuertes como el permanganato de potasio.

Reducción: Agentes reductores como el hidruro de aluminio y litio.

Sustitución: Nucleófilos como aminas o alcoholes.

Principales productos formados

Hidrólisis: Sulopenem y etanol.

Oxidación: Varios derivados oxidados dependiendo de las condiciones.

Reducción: Formas reducidas del grupo éster.

Sustitución: Ésteres o amidas sustituidas.

Aplicaciones Científicas De Investigación

Flavoring Agents

Ethyl 2-ethylbutanoate is widely used in the food industry as a flavoring agent due to its pleasant fruity aroma. It enhances the taste of various products, including:

- Candies

- Beverages

- Baked Goods

The compound's fruity scent makes it particularly valuable in creating artificial flavors that mimic natural fruit essences. Studies have shown that esters like this compound contribute significantly to the overall flavor profile of food products .

Fragrance Industry

In the fragrance industry, this compound serves as a key ingredient in perfumes and cosmetics. Its ability to provide a refreshing and appealing scent makes it a popular choice among manufacturers. The compound is often utilized in:

- Perfumes

- Aromatherapy Products

- Personal Care Items

The pleasant aroma of this compound enhances consumer appeal and adds value to personal care products .

Solvent Applications

This compound functions as an effective solvent in various industrial processes. Its properties make it suitable for:

- Paints and Coatings : It aids in dissolving other substances, improving application properties.

- Chemical Manufacturing : As a solvent, it facilitates reactions and the production of other chemicals.

The compound's solvent capabilities are essential for ensuring product consistency and quality in manufacturing processes .

Chemical Synthesis

This compound plays a crucial role in chemical synthesis, particularly in laboratories and manufacturing settings. This compound is employed for:

- Producing Esters : It acts as a precursor for synthesizing various esters and derivatives.

- Research Applications : Its structure allows for modifications that can lead to new compounds with specific properties.

The versatility of this compound makes it valuable in developing new materials and chemicals .

Case Study 1: Flavor Profile Enhancement

A study conducted on the use of this compound in beverage formulations demonstrated that its addition significantly improved the overall flavor profile. The sensory evaluation indicated that beverages containing this ester were preferred over those without it, highlighting its effectiveness as a flavor enhancer .

Case Study 2: Perfume Formulation

In the formulation of a popular perfume, this compound was included to provide a fruity top note. Consumer feedback revealed that this ingredient was pivotal in creating an appealing scent, leading to increased sales and positive reviews .

Data Table: Summary of Applications

| Application Area | Description | Examples |

|---|---|---|

| Flavoring Agents | Enhances taste through fruity aroma | Candies, Beverages |

| Fragrance Industry | Key ingredient in perfumes and cosmetics | Personal Care Products |

| Solvent Applications | Effective solvent for paints and chemical processes | Industrial Coatings |

| Chemical Synthesis | Used to produce esters and derivatives | Laboratory Reactions |

Mecanismo De Acción

El etzadroxil actúa como un profármaco que se hidroliza en el cuerpo para liberar el sulopenem activo. El anillo β-lactámico de sulopenem alquila los residuos de serina de las proteínas de unión a penicilina, inhibiendo la reticulación del peptidoglicano en las paredes celulares bacterianas. Esto conduce a la interrupción de la síntesis de la pared celular y finalmente a la muerte celular bacteriana .

Comparación Con Compuestos Similares

Compuestos similares

Sulopenem: La forma activa de etzadroxil, utilizada en el tratamiento de infecciones bacterianas multirresistentes.

Tebipenem: Otro antibiótico penem oral con aplicaciones similares.

Ceftibuten: A menudo se combina con etzadroxil para una mayor actividad antimicrobiana.

Singularidad

El etzadroxil es único debido a su función como profármaco, lo que aumenta la biodisponibilidad del sulopenem. Esta propiedad permite la administración oral, lo que lo convierte en una opción valiosa para el tratamiento ambulatorio de infecciones bacterianas .

Propiedades

IUPAC Name |

ethyl 2-ethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c1-4-7(5-2)8(9)10-6-3/h7H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJGSLNIPTRPYJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00183963 | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear to pale yellow liquid / Fruity tropical aroma | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

156.00 to 157.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl 2-ethylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble or insoluble, Insoluble (in ethanol) | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.865 - 0.871 | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2303/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

2983-38-2 | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2983-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002983382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00183963 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-ethylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL 2-ETHYLBUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZB2G5FF44 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl 2-ethylbutanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040298 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.